2,5-双(2,2,2-三氟乙氧基)苯-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

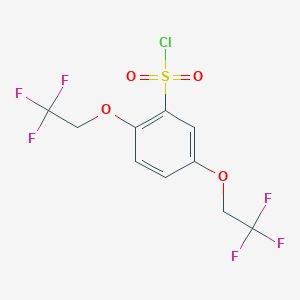

“2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H7ClF6O4S . It has a molecular weight of 372.67 g/mol . The IUPAC name for this compound is 2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F . This indicates that the compound contains a benzene ring with two 2,2,2-trifluoroethoxy groups attached at the 2 and 5 positions, and a sulfonyl chloride group attached at the 1 position .Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 371.9657765 g/mol . The topological polar surface area of the compound is 61 Ų .科学研究应用

Anti-Cancer Applications

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride: has been studied for its potential as an anti-cancer agent. Derivatives of this compound, specifically 1,3,4-oxadiazoles , have been synthesized and assessed for their biological activity against cancer cells. These derivatives have shown promise in in silico studies and biological assessments as potential candidates for anti-cancer agents .

Anti-Diabetic Agent Development

The same 1,3,4-oxadiazoles derivatives have also been evaluated for their potential as anti-diabetic agents. The studies include in silico analysis and biological evaluations, suggesting that these compounds could be developed into medications that help manage diabetes .

Neuroprotective Research

In neuroscientific research, the use of Drosophila melanogaster , a common fruit fly, as an in vivo model has been facilitated by compounds like 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride . This is due to the compound’s ability to affect the life cycle and maintenance of these organisms in laboratory settings, which is crucial for studying neurodegenerative diseases .

Antiglioma Agents

Derivatives of 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride have been vetted as inhibitors of AURKA and VEGFR-2 , which are important targets in the treatment of glioblastoma, a type of brain cancer. These derivatives have been supported by both in vitro and in silico studies, showing significant potential as antiglioma agents .

Plasma Surface Functionalization

The compound has been used in the plasma surface functionalization of polyphosphazenes to yield films with tunable chemical properties. This application is significant in materials science, where surface properties need to be modified for various applications .

Enhancing Battery Life

In the field of energy storage, specifically for Li-S cells , 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride derivatives have been used to diminish self-discharge, thereby enhancing the life and efficiency of batteries with both low- and high-sulfur-loading sulfur cathodes .

安全和危害

作用机制

Target of Action

It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in biological systems .

Mode of Action

Sulfonyl chlorides are typically reactive and can form sulfonamides or sulfonic esters when they encounter amines or alcohols, respectively . This reactivity might influence its interaction with biological targets.

属性

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF6O4S/c11-22(18,19)8-3-6(20-4-9(12,13)14)1-2-7(8)21-5-10(15,16)17/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHAULDYIPVTOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)S(=O)(=O)Cl)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371110 |

Source

|

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

CAS RN |

152457-95-9 |

Source

|

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)